

Technical Guide: Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride

Cat. No.: B595346

[Get Quote](#)

CAS Number: 185525-49-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride**, a spirocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited publicly available data specific to this molecule, this guide combines known physicochemical properties with extrapolated information from structurally related spiropiperidine derivatives to provide a foundational understanding for research and development.

Core Compound Properties

Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride is a heterocyclic compound featuring an indene moiety fused to a piperidine ring via a spirocyclic center. The hydrochloride salt form generally enhances the compound's solubility in aqueous media.

Property	Value	Source
CAS Number	185525-49-9	[1] [2] [3] [4]
Molecular Formula	C ₁₃ H ₁₆ CINO	[2] [3]
Molecular Weight	237.73 g/mol	[2] [3]
Purity	≥95-98% (as commercially available)	[1] [2]
Physical Form	Solid	[1]
Storage	Room temperature	[1] [2]
Synonyms	1,3-dihydrospiro[indene-2,4'-piperidine]-1-one hydrochloride	[2]

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for **Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride** is not readily available in peer-reviewed literature, the synthesis of related spiropiperidine ketones generally follows established organic chemistry principles. A plausible synthetic approach can be extrapolated from literature on the synthesis of similar scaffolds.

Representative Synthetic Protocol: Synthesis of Spiro[indene-piperidine] Ketones

A common strategy for the synthesis of spiropiperidines involves the construction of the piperidine ring onto a pre-existing carbocyclic or heterocyclic system, or vice-versa. For the target compound, a potential pathway could involve the reaction of an appropriate indene precursor with a piperidine derivative.

Hypothetical Experimental Protocol:

- Starting Materials: 2-indanone and a suitable N-protected 4,4-bis(2-haloethyl)piperidine.
- Cyclization: In a round-bottom flask, dissolve 2-indanone and the N-protected piperidine derivative in an appropriate aprotic solvent such as DMF or DMSO.

- **Base Addition:** Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (*t*-BuOK), portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon) to facilitate the deprotonation of the indanone.
- **Reaction:** Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
- **Extraction:** Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
- **Deprotection and Salt Formation:** If an N-protecting group was used, it would be removed in this step. The resulting free base is then dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of hydrochloric acid in the same or a compatible solvent to precipitate the hydrochloride salt.
- **Final Product:** The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Characterization would typically involve NMR spectroscopy (^1H and ^{13}C), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm the structure and purity.

Biological Activity and Potential Applications

Direct biological activity data for **Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride** is not extensively documented. However, the spiropiperidine scaffold is a recognized "privileged structure" in medicinal chemistry, known for its presence in numerous biologically active compounds and FDA-approved drugs.^[5] The rigid, three-dimensional nature of the spirocyclic system can lead to high-affinity and selective interactions with biological targets.^[5]

Context from Related Compounds:

Spiropiperidine Derivative Class	Reported Biological Activity	Potential Therapeutic Area
Spiro[indol(in)e-pyrrolidine/piperidine]	Antimicrobial, Antileishmanial	Infectious Diseases
Spiro[benzoxazine-piperidine]	Antifungal (Chitin synthase inhibitors)	Mycology
General Spiropiperidines	CNS activity, HDAC inhibition, Anti-HIV, Anti-inflammatory	Neurology, Oncology, Virology, Immunology

Derivatives of the spiropiperidine class have shown promise in targeting a range of diseases. For instance, novel spiro-piperidine derivatives have demonstrated potent antileishmanial activity, with some compounds exhibiting sub-micromolar efficacy against *Leishmania major*.^[6] ^[7]^[8] Other related structures, such as spiro[benzoxazine-piperidin]-one derivatives, have been identified as chitin synthase inhibitors with broad-spectrum antifungal activity.^[9] The piperidine ring is a common feature in neuroactive compounds, suggesting that spiro[indene-piperidine] derivatives could be explored for their potential in treating neurological disorders.^[10]

Representative Experimental Protocol: In Vitro Antifungal Susceptibility Testing

Based on the activities of related compounds, a primary biological evaluation of **Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride** could involve assessing its antimicrobial properties.

- Microorganism Preparation: Prepare a standardized inoculum of a fungal strain (e.g., *Candida albicans* or *Aspergillus fumigatus*) according to established protocols (e.g., CLSI guidelines).
- Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the appropriate culture medium.
- Microdilution Assay: In a 96-well microtiter plate, add the diluted compound solutions to the wells.

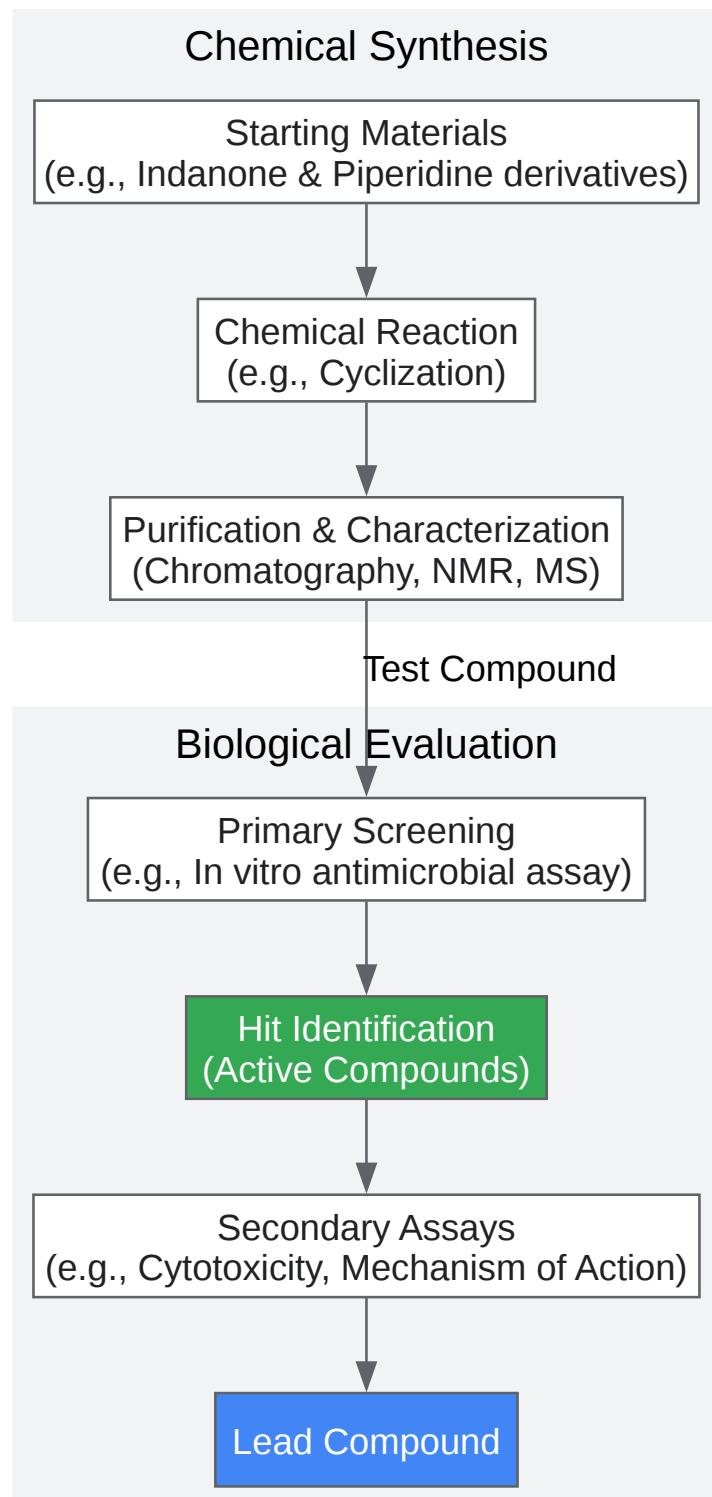
- Inoculation: Add the standardized fungal inoculum to each well. Include positive controls (a known antifungal agent, e.g., fluconazole), negative controls (medium and inoculum without the compound), and sterility controls (medium only).
- Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
- Data Analysis: Determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that visibly inhibits fungal growth. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Visualizations

General Workflow for Synthesis and Evaluation

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel spiropiperidine compounds like **Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride**.

General Workflow for Spiropiperidine Drug Discovery



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. CAS 185525-49-9 | Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride - Synblock [synblock.com]
- 4. labsolu.ca [labsolu.ca]
- 5. bepls.com [bepls.com]
- 6. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buy (1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride | 2306254-23-7 [smolecule.com]
- To cite this document: BenchChem. [Technical Guide: Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b595346#spiro-indene-2-4-piperidin-1-3h-one-hydrochloride-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com